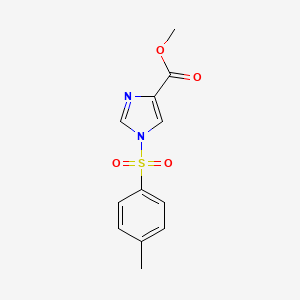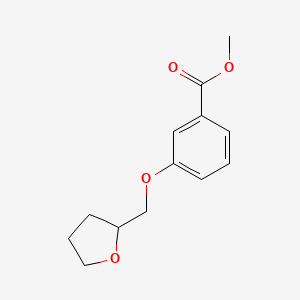![molecular formula C25H22ClNO4 B7959609 Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959609.png)
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a compound with intriguing properties and potential applications in various scientific fields. Its unique chemical structure incorporates a chlorophenyl group and a fluorenylmethoxycarbonyl group, which contribute to its reactivity and specificity in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis starts with commercially available chemicals, such as 2-chlorobenzaldehyde and (S)-alanine derivatives.
Reaction Steps
The initial step may involve the condensation of 2-chlorobenzaldehyde with (S)-alanine to form an intermediate product.
This intermediate product can then undergo esterification using methanol and an acid catalyst to produce the target compound.
Reaction Conditions: : These steps usually require specific temperatures (often around 0-50°C) and pH conditions (acidic or basic), depending on the step. Solvents like methanol, dichloromethane, and ethyl acetate are often employed.
Industrial Production Methods
In industrial settings, the production of methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for greater control over reaction parameters and product purity, ensuring a consistent supply for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming oxo-derivatives. Reagents like potassium permanganate or chromium trioxide can facilitate these transformations.
Reduction: : Reduction reactions can be carried out to convert the fluorenylmethoxycarbonyl group to a fluorenyl group, using agents like lithium aluminum hydride.
Substitution: : The chlorophenyl group is particularly susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can include fluorenylmethoxycarbonyl derivatives, chlorophenyl-substituted amino acids, and their corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate finds applications in diverse fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Acts as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: : Potential precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: : Employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Binding to Molecular Targets: : It can interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Often affects pathways related to signal transduction, metabolism, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Comparing methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate with similar compounds:
Methyl (2S)-3-(2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The fluorine substituent may enhance reactivity and specificity in certain reactions.
Methyl (2S)-3-(2-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The bromine substituent can lead to different substitution reaction pathways.
Methyl (2S)-3-(2-iodophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The iodine substituent increases the compound's ability to participate in halogen bonding interactions.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-30-24(28)23(14-16-8-2-7-13-22(16)26)27-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,27,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPOEQFTNAQAHT-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B7959527.png)
![Methyl 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-YL}ethoxy)acetate dihydrochloride](/img/structure/B7959533.png)






![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B7959576.png)





